molecular formula C11H15BrO B13987176 1-Bromo-4-isopropoxy-2,5-dimethylbenzene

1-Bromo-4-isopropoxy-2,5-dimethylbenzene

Cat. No.: B13987176
M. Wt: 243.14 g/mol
InChI Key: IYFKJGUTUJCMNI-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2,5-dimethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds.

    Nucleophilic Substitution: Products include different alkoxy or amino derivatives.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include dehalogenated and reduced aromatic compounds

Scientific Research Applications

1-Bromo-4-isopropoxy-2,5-dimethylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropoxy-2,5-dimethylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by other electrophiles, leading to the formation of various substituted aromatic compounds. The isopropoxy group can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles under basic conditions.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene is unique due to the presence of both the isopropoxy group and two methyl groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2,5-dimethyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,1-4H3

InChI Key

IYFKJGUTUJCMNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OC(C)C

Origin of Product

United States

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